Home > Products > Screening Compounds P36236 > 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone -

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Catalog Number: EVT-4648643
CAS Number:
Molecular Formula: C26H26N6O
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

Compound Description: This group of compounds, encompassing both benzamide and sulfonamide derivatives, was synthesized and evaluated for antimicrobial activity []. These compounds share a core structure with a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety linked to a phenyl ring. Variations arise from substitutions on the phenyl ring and the presence of either a benzamide or a sulfonamide group.

Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with 2-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. The variations in substituents and the presence of different functional groups provide insights into structure-activity relationships, potentially impacting antimicrobial properties.

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

Compound Description: L-838,417 is a compound with functional selectivity for specific non-α1 GABAA receptors []. It acts as a partial agonist at these receptors, meaning it elicits a submaximal response compared to a full agonist. Studies suggest L-838,417 demonstrates a reduced propensity to induce physical dependence in mice [].

Relevance: While structurally distinct from 2-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, L-838,417 is grouped due to its activity at GABAA receptors. This link suggests potential for exploring related compounds, including the target compound, for activity at these receptors, especially considering the growing interest in subtype-selective GABAA receptor modulators [].

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

Compound Description: SL651498 exhibits functional selectivity for non-α1 GABAA receptors, particularly displaying full agonist activity at GABAA-α2 receptors and lower efficacy at other subtypes []. Its unique pharmacological profile suggests a potential for anxiolytic effects with reduced sedation [].

Relevance: Similar to L-838,417, the relevance of SL651498 stems from its activity at GABAA receptors. The research highlights the importance of subtype selectivity in developing new anxiolytics [], indicating a possible research avenue for 2-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline and its potential interaction with these receptors.

Overview

3,4-Dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are often explored for their potential pharmacological properties, including activity against various neurological disorders and other health conditions. The specific structure of this compound includes multiple functional groups that may contribute to its biological activity.

Source and Classification

The compound can be classified as a heterocyclic aromatic compound, specifically an isoquinoline derivative. Isoquinolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The specific structural features of this compound suggest potential applications in medicinal chemistry, particularly in developing treatments for conditions such as Parkinson's disease and schizophrenia .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can involve several steps:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as isoquinoline derivatives and appropriate piperidine or triazole compounds.
  2. Reactions: Common methods include:
    • Aza-Michael Addition: This step can facilitate the formation of the isoquinoline structure by adding nitrogen-containing components to carbon frameworks.
    • Condensation Reactions: These reactions help in forming the methanone linkage by condensing the amine and carbonyl components.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to isolate the desired compound from by-products.

Technical details regarding reaction conditions (temperature, solvent choice) and yields are critical for optimizing the synthesis process but are often proprietary or not fully disclosed in public literature .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is C24H24N4OC_{24}H_{24}N_{4}O. The structure features:

  • A dihydroisoquinoline core, which contributes to its aromatic character.
  • A triazole ring that enhances its pharmacological profile.
  • A piperidine moiety, which is commonly found in many biologically active compounds.

The compound's three-dimensional conformation can significantly influence its interaction with biological targets, making structural analysis via techniques like X-ray crystallography or NMR spectroscopy essential for understanding its properties .

Chemical Reactions Analysis

Reactions and Technical Details

The compound may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the triazole or piperidine rings can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions under certain conditions.
  3. Hydrolysis: The methanone group may be susceptible to hydrolysis under acidic or basic conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity .

Mechanism of Action

Process and Data

The mechanism of action for 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is likely multifaceted:

  1. Target Interaction: The compound may interact with specific receptors or enzymes in the brain related to neurotransmitter systems (e.g., dopamine receptors), influencing neurological pathways.
  2. Signal Modulation: By modulating these pathways, it could potentially alleviate symptoms associated with disorders like Parkinson's disease.

Research into its precise mechanism would require further biochemical studies to elucidate how it affects cellular signaling and neurotransmitter dynamics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone include:

  • Molecular Weight: Approximately 388.47 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined through differential scanning calorimetry.

Chemical properties include:

These properties are essential for determining formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

The primary applications of 3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone lie in medicinal chemistry:

  1. Pharmaceutical Development: Its potential use as a therapeutic agent in treating neurological disorders such as Parkinson's disease highlights its significance in drug discovery efforts.
  2. Research Tool: The compound could serve as a lead compound for synthesizing analogs with improved efficacy or reduced side effects.

Continued research into this compound may reveal additional therapeutic applications or mechanisms that could be exploited in clinical settings .

Properties

Product Name

3,4-dihydroisoquinolin-2(1H)-yl[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Molecular Formula

C26H26N6O

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H26N6O/c33-26(31-17-12-19-6-4-5-9-22(19)18-31)21-13-15-30(16-14-21)24-11-10-23-27-28-25(32(23)29-24)20-7-2-1-3-8-20/h1-11,21H,12-18H2

InChI Key

DHMNROYXHWPHBL-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C(=NN=C5C6=CC=CC=C6)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.